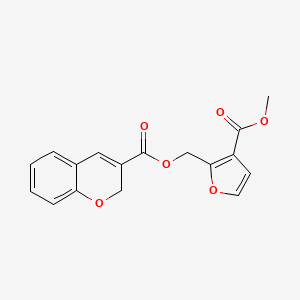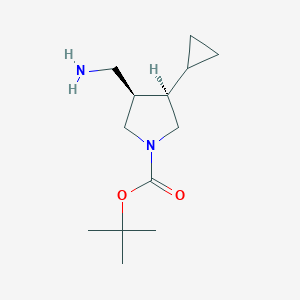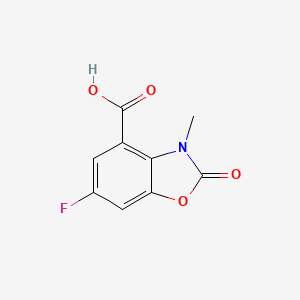![molecular formula C12H12BrN3O4 B12943679 2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid CAS No. 89218-95-1](/img/structure/B12943679.png)
2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
The synthesis of 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Bromination: The benzimidazole core is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the diacetic acid moiety: This step involves the reaction of the brominated benzimidazole with a suitable diacetic acid derivative under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzimidazole core makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is likely related to its ability to interact with biological targets, such as enzymes or receptors. The bromine atom and the benzimidazole core can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid include other benzimidazole derivatives, such as:
2-(2’-Benzimidazolyl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1H-benzo[d]imidazole-2-acetic acid: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.
2-(1H-Benzimidazol-2-yl)propanoic acid: Features a different alkyl chain, affecting its solubility and reactivity.
The uniqueness of 2,2’-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
89218-95-1 |
|---|---|
Formule moléculaire |
C12H12BrN3O4 |
Poids moléculaire |
342.15 g/mol |
Nom IUPAC |
2-[(6-bromo-1H-benzimidazol-2-yl)methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H12BrN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
Clé InChI |
GPBCLZMVAILAOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
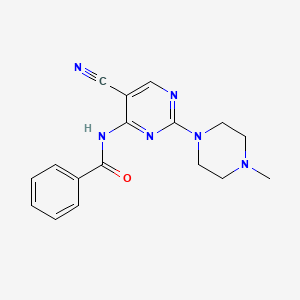
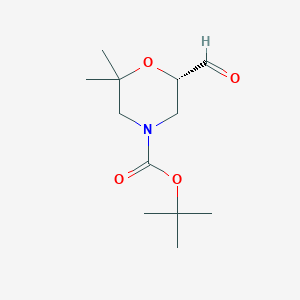
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)

![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
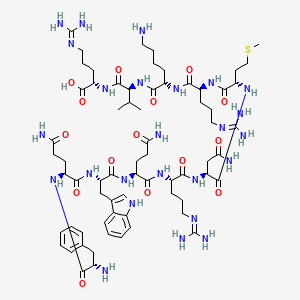
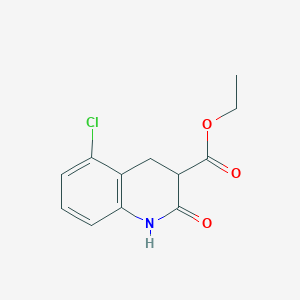
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)
